2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid
Overview
Description
2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with two methoxy groups on a benzoic acid core. This compound is often used in organic synthesis, particularly in the protection of amine groups during multi-step synthetic processes.
Mechanism of Action
Target of Action
Related compounds have been found to interact withTyrosine-protein phosphatase non-receptor type 1 .
Mode of Action
The tert-butoxycarbonyl (boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The boc group is often used in peptide synthesis, suggesting that this compound may be involved in pathways related to protein synthesis or modification .
Pharmacokinetics
It’s worth noting that the bioavailability of similar compounds can be decreased when combined with certain other substances .
Result of Action
The use of boc-protected amino acids in peptide synthesis suggests that this compound may play a role in the synthesis or modification of proteins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the Boc group can be removed under acidic conditions , suggesting that the pH of the environment could influence the compound’s action. Additionally, the compound’s stability and efficacy could be influenced by factors such as temperature, presence of other chemicals, and the specific biological context in which it is used.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid typically involves the protection of an amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound often involve similar reaction conditions but are scaled up to accommodate larger quantities. The use of continuous flow microreactor systems has been explored to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid undergoes several types of reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol are commonly used for Boc group removal.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free amine, while substitution reactions can introduce various functional groups at the methoxy positions.
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N-Boc-protected amino acids: These compounds also feature the Boc protecting group and are used similarly in peptide synthesis.
N-Cbz-protected amino acids: These compounds use the carbobenzyloxy (Cbz) group for amine protection and are an alternative to Boc-protected compounds.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid is unique due to its specific substitution pattern on the benzoic acid core, which can influence its reactivity and the types of reactions it undergoes. The presence of two methoxy groups can also affect its solubility and interaction with other molecules, making it distinct from other Boc-protected compounds .
Properties
IUPAC Name |
4,5-dimethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6/c1-14(2,3)21-13(18)15-9-7-11(20-5)10(19-4)6-8(9)12(16)17/h6-7H,1-5H3,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNOFBMUVBIGOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1C(=O)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373774 | |
Record name | 2-[(tert-Butoxycarbonyl)amino]-4,5-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122744-78-9 | |
Record name | 2-[(tert-Butoxycarbonyl)amino]-4,5-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 122744-78-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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